molecular formula C11H14O3 B1359866 Ethyl 3-hydroxy-3-phenylpropanoate CAS No. 5764-85-2

Ethyl 3-hydroxy-3-phenylpropanoate

Cat. No.: B1359866
CAS No.: 5764-85-2
M. Wt: 194.23 g/mol
InChI Key: DVIBDQWVFHDBOP-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3-phenylpropanoate is an organic compound with the molecular formula C11H14O3. It is a chiral building block used in various chemical syntheses and has applications in the pharmaceutical industry. The compound is known for its role in the synthesis of antidepressants and other biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-3-phenylpropanoate can be synthesized through several methods. One common method involves the hydrogenation of ethyl benzoylacetate. This process typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures .

Another method involves the enzymatic reduction of ethyl benzoylacetate using microorganisms like Geotrichum candidum. This method yields optically active this compound, which is useful in the synthesis of chiral drugs .

Industrial Production Methods

In industrial settings, the compound is often produced through the direct chlorination of alcohols. This method involves the use of chlorodimethylsilane (HSiMe2Cl) and indium trichloride (InCl3) as catalysts. The reaction is carried out in an inert atmosphere, typically nitrogen, to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), chlorodimethylsilane (HSiMe2Cl)

Major Products Formed

Scientific Research Applications

Ethyl 3-hydroxy-3-phenylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-3-phenylpropanoate involves its role as a chiral building block. In biological systems, the compound can be converted into active pharmaceutical ingredients through enzymatic reactions. The hydroxyl group and ester functionality allow for various chemical modifications, making it a versatile intermediate in drug synthesis .

Comparison with Similar Compounds

Ethyl 3-hydroxy-3-phenylpropanoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its chiral nature and the presence of both hydroxyl and ester groups, which make it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Properties

IUPAC Name

ethyl 3-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIBDQWVFHDBOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052239
Record name Ethyl 3-hydroxy-3-phenylpropionate
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5764-85-2
Record name Ethyl β-hydroxybenzenepropanoate
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Record name Ethyl 3-phenylhydracrylate, (+/-)-
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Record name Ethyl 3-hydroxy-3-phenylpropanoate
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Record name Benzenepropanoic acid, .beta.-hydroxy-, ethyl ester
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Record name Ethyl 3-hydroxy-3-phenylpropionate
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Record name Ethyl 3-hydroxy-3-phenylpropionate
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Record name ETHYL 3-PHENYLHYDRACRYLATE, (±)-
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Under nitrogen atmosphere, 30 mL of THF was added to 3.96 g (6.50 mmol, 0.65 equivalent (equivalent relative to a carbonyl compound as a starting raw material; the same, hereinafter)) of (BrZnCH2COOEt.THF)2. Under argon atmosphere, a solution of 1.06 g (10 mmol) of benzaldehyde in 5 mL of THF was added dropwise while stirring at 0˜5° C. The mixture was stirred at 0˜5° C. for 3 hours. 25 mL of 1N hydrochloric acid was added dropwise at 20° C. or lower, followed by dilution with 50 mL of ethyl acetate. Then, the layers were separated. The organic layer was washed successively with 10 mL (×2) of 1N hydrochloric acid, 20 mL of an aqueous saturated sodium chloride solution, 20 mL (×2) of an aqueous saturated sodium bicarbonate solution and 20 mL of an aqueous saturated sodium chloride solution. After washing, the organic layer was dried with anhydrous magnesium sulfate. Concentration under reduced pressure afforded 1.76 g of the desired product (yield 91%).
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Yield
91%

Synthesis routes and methods III

Procedure details

The mixture of 5.0 g (25.7 mmol) of ethyl 3-phenyl-3-hydroxypropionate, 1.83 g (13 mmol) of vinyl caproate and 1.0 g of lipase PS was stirred at room temperature for 35 hours. After the lipase was removed by filtration, the filtrate was eluted by column chromatography (eluting solution; 9/1 of toluene/ethyl acetate) to obtain 2.2 g (>99%ee) of (-)-ethyl 3-phenyl-3-hydroxypropionate and 4.1 g (about 90%ee) of (+)-ethyl 3-phenyl-3-hexanoyloxypropionate.
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5 g
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1.83 g
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Synthesis routes and methods IV

Procedure details

Ethyl benzoylacetate (1) (19.21 g; 0.10 mol) was dissolved in 95% ethanol (100 mL) in a pressure bottle. The bottle was purged with nitrogen and 5% palladium on carbon (960 mg; 5 weight %) was added. The vessel was placed under 45 psi H2 and shaken on a Parr apparatus for 14 hours, at which time H2 uptake had halted and thin layer chromatographic analysis indicated (1) was present. The reaction mixture was suction-filtered through Celite with a top sand layer (to prevent channels) and eluted with ether to remove the catalyst. The filtrate was concentrated to afford (2), racemic ethyl 3-phenyl-3-hydroxypropionate (19.17 g; 99%) which was pure by tlc and 1H nmr analysis. 1H nmr (300 MHz, CDCl3): 7.4-7.2 (5H, m); 5.130(1H,dd,J=4.36, 8.48 Hz); 4.178 (2H, q, J=7.17 Hz); 3.2(1H, br s); 2 764(1H, dd, J=8.58, 16.30 Hz); 2.691 (1H, dd, J=4.33, 16.33 Hz); 1.259(3H, t, J=7.17 Hz). IR (neat film, cm-1) 3450 (s,b); 1720(s); 1605(w). EIMS (m/e): 194 (M+); 165 (2%, M+ - Et); 149 (5%, M+ -EtO).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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